molecular formula C19H19N5O2S B6443845 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2548997-22-2

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile

Cat. No.: B6443845
CAS No.: 2548997-22-2
M. Wt: 381.5 g/mol
InChI Key: MOVHDMHWMGFTOI-UHFFFAOYSA-N
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Description

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a benzothiazole ring fused with a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-23(19-16-4-2-3-5-17(16)27(25,26)22-19)15-7-10-24(11-8-15)18-12-14(13-20)6-9-21-18/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVHDMHWMGFTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CC(=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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